1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 4-chlorobenzyl group at position 1, an ethyl group at position 3, and methoxy substituents at positions 6 and 7. Its molecular formula is C₁₉H₁₉ClN₂O₄, with a calculated molecular weight of 374.83 g/mol (derived from core structure data in and substituent analysis).
Properties
Molecular Formula |
C19H19ClN2O4 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)14-9-16(25-2)17(26-3)10-15(14)22(19(21)24)11-12-5-7-13(20)8-6-12/h5-10H,4,11H2,1-3H3 |
InChI Key |
VYKGTFIEQYUYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethylamine, and 6,7-dimethoxyquinazoline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade solvents and catalysts, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Cellular Processes: Influence various cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Quinazoline vs. Pyrimidine Derivatives
- Compound 12 (): A pyrimidine-2,4-dione derivative with a 4-chlorobenzyl-linked triazole group. Key Differences: The pyrimidine core (smaller, non-fused ring) reduces steric hindrance compared to the fused quinazoline system. Impact: Lower melting point (245–247 °C vs. unreported for the target compound) and distinct solubility profiles due to reduced aromaticity.
Quinazoline vs. Quinoxaline Derivatives
- 1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione (): Features a quinoxaline core with adjacent nitrogen atoms. Key Differences: Quinoxaline’s planar structure may facilitate π-π stacking, whereas quinazoline’s fused benzene ring offers greater electronic delocalization. Allyl substituents in this compound contrast with the target’s 4-chlorobenzyl group, affecting reactivity.
Substituent Modifications
Position 1 Substituents
- Y020-2157 (): Contains a 2-(4-chlorophenyl)-2-oxoethyl group at position 1. Key Differences: The ketone in the oxoethyl group increases polarity (C₂₀H₁₉ClN₂O₅, MW 402.83) compared to the target’s non-polar benzyl linker. This may reduce membrane permeability but improve aqueous solubility.
- Compound 12 (): Uses a triazole-linked 4-chlorobenzyl group.
Halogen and Methoxy Positioning
- 8-Chloro-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (): Chlorine at position 8 instead of a benzyl group. Molecular weight (256.64 g/mol) is significantly lower due to the absence of bulky substituents.
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s synthesis is unreported in the evidence, but analogues like Y020-2157 (3 mg available) suggest challenges in scale-up.
- Biological Activity: No activity data is provided, but the 4-chlorobenzyl group is common in kinase inhibitors, warranting further study.
- Thermal Stability : The higher melting points of pyrimidine derivatives () vs. unreported data for quinazoline analogues highlight a need for experimental characterization.
Biological Activity
1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in oncology and cardiovascular health. The structural modifications in this compound enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H16ClN2O4, with a molecular weight of approximately 320.75 g/mol. The compound features a bicyclic structure typical of quinazolines, which contributes to its biological activity.
Key Structural Features:
- Bicyclic Quinazoline Core : Essential for interaction with biological targets.
- Chlorobenzyl Group : Enhances lipophilicity and receptor binding.
- Ethyl and Dimethoxy Substituents : Influence pharmacokinetics and potency.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit notable antimicrobial properties. For instance, compounds similar to 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline have been evaluated against various bacterial strains using the Agar well diffusion method. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive Strains | Activity Against Gram-negative Strains | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Moderate (Inhibition zone: 9 mm) | Moderate (Inhibition zone: 15 mm) | 65 |
| Compound 15 | Moderate (Inhibition zone: 10–12 mm) | Moderate (Inhibition zone: 10–12 mm) | 80 |
The most promising compounds displayed a broad bioactive spectrum against various strains compared to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
Quinazoline derivatives have been reported to exhibit significant cytotoxic effects against human leukemia cell lines such as K562 and HL-60. Research indicates that these compounds can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study:
A study demonstrated that specific modifications at the 1- and 3-positions of the quinazoline core led to enhanced anticancer activity. For instance, certain derivatives showed IC50 values in the low micromolar range against leukemia cells .
The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors associated with disease pathways:
- Antimicrobial Action : Inhibition of bacterial gyrase and DNA topoisomerase IV.
- Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways.
Pharmacological Applications
This compound is being explored for its potential as:
- Antihypertensive Agent : Similar to established drugs like doxazosin.
- Anticancer Therapeutic : Targeting specific cancer types with minimal side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
